![molecular formula C8H7N3 B13964865 5H-Pyrimido[4,5-d]azepine CAS No. 32881-49-5](/img/structure/B13964865.png)
5H-Pyrimido[4,5-d]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are of significant interest due to their diverse biological and medicinal properties. The structure of this compound consists of a pyrimidine ring fused to an azepine ring, creating a unique bicyclic system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrimido[4,5-d]azepine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a suitable azepine precursor. For instance, the reaction of a pyrimidine derivative with hydrazine hydrate can yield the hydrazino intermediate, which then undergoes an acid-catalyzed condensation reaction with an aldehyde to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5H-Pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .
Aplicaciones Científicas De Investigación
5H-Pyrimido[4,5-d]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5H-Pyrimido[4,5-d]azepine involves its interaction with molecular targets such as receptors and enzymes. For instance, certain derivatives of this compound act as selective agonists for the 5-hydroxytryptamine 2C (5-HT2C) receptor, which plays a role in regulating mood, appetite, and other CNS functions. The binding of the compound to this receptor triggers a cascade of intracellular signaling pathways, leading to its pharmacological effects .
Comparación Con Compuestos Similares
Pyrimido[4,5-d]pyrimidine: Another fused pyrimidine with similar structural features but different biological activities.
Pyrimido[5,4-d]pyrimidine: A related compound with distinct reactivity and applications.
Uniqueness: 5H-Pyrimido[4,5-d]azepine is unique due to its specific receptor binding properties and its potential as a CNS agent. Its structural features allow for selective interactions with certain biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
32881-49-5 |
|---|---|
Fórmula molecular |
C8H7N3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
5H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h2-6H,1H2 |
Clave InChI |
MVRUFZYNGWOTGR-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC=CC2=NC=NC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


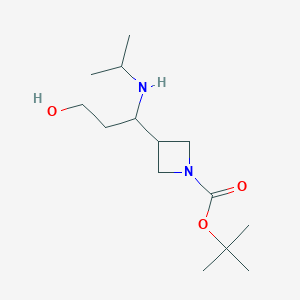

![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
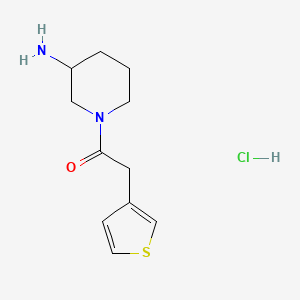
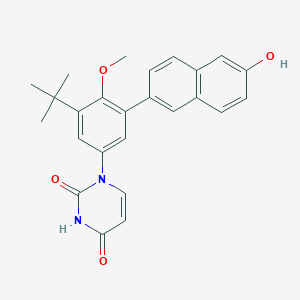




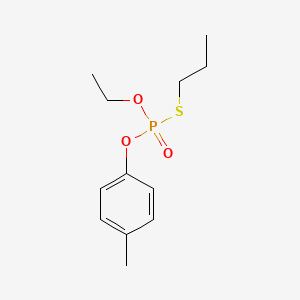
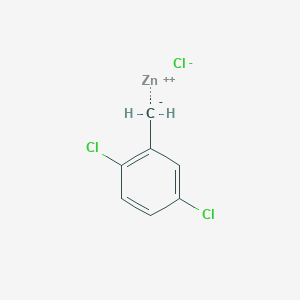
![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)


